Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate
Description
Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate (C₁₀H₈BrClN₂O₂; MW: 303.54 g/mol) is a halogenated benzimidazole derivative with a carboxylate ester group at the 2-position. It is characterized by bromine and chlorine substituents at positions 7 and 6, respectively, on the fused benzene ring. This compound is commercially available at >97% purity and serves as a key intermediate in pharmaceutical synthesis due to the reactivity of its halogen substituents and ester functionality .
Properties
IUPAC Name |
ethyl 4-bromo-5-chloro-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)9-13-6-4-3-5(12)7(11)8(6)14-9/h3-4H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGXAMHHSYQKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC(=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis typically involves two phases: (1) benzimidazole ring formation with an ester group at position 2 and (2) introduction of bromo and chloro substituents at positions 7 and 6, respectively. Below are the primary approaches.
Condensation of Diamines with Halogenated Aldehydes
A common method involves condensing a diamine with a halogenated benzaldehyde derivative. For example:
- Ethyl 3,4-diaminobenzoate reacts with 6-chloro-7-bromobenzaldehyde under acidic or catalytic conditions to form the benzimidazole core.
- The ester group at position 2 is introduced during this step via the diamine precursor.
Key Steps :
- Aldehyde Preparation : Synthesis of 6-chloro-7-bromobenzaldehyde via sequential halogenation of benzaldehyde (e.g., bromination followed by chlorination).
- Cyclization : Reflux of ethyl 3,4-diaminobenzoate with the aldehyde in ethanol or DMF, catalyzed by sodium bisulfite or nickel acetate.
- Purification : Silica gel chromatography or recrystallization to isolate the product.
Example Reaction :
$$
\text{Ethyl 3,4-diaminobenzoate} + \text{6-chloro-7-bromobenzaldehyde} \xrightarrow{\text{NaHSO}_3, \text{EtOH}} \text{Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate}
$$
Post-Cyclization Halogenation
For cases where the aldehyde lacks halogens, the benzimidazole is synthesized first, followed by regioselective bromination and chlorination.
Step 1: Benzimidazole Formation
- Substrates : Methyl 3,4-diaminobenzoate or 1,2-phenylenediamine reacts with benzaldehyde derivatives.
- Conditions : Acidic or basic media (e.g., NaOH, HCl) at elevated temperatures.
Step 2: Bromination at Position 7
- Reagents : Br$$_2$$ or NBS (N-bromosuccinimide) in a solvent like dichloromethane or acetic acid.
- Directing Groups : The ester group at position 2 acts as a meta-director, favoring bromination at position 7.
Step 3: Chlorination at Position 6
- Reagents : Cl$$2$$ gas or SOCl$$2$$ in the presence of a catalyst (e.g., FeCl$$_3$$).
- Selectivity : Chlorination occurs at position 6 due to steric or electronic effects of the bromo group.
Example Protocol :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Ethyl 3,4-diaminobenzoate + benzaldehyde, NaHSO$$_3$$, EtOH, 70°C | 80–85% | 95% |
| 2 | Br$$2$$, CH$$2$$Cl$$_2$$, rt, 12h | 70–75% | 97% |
| 3 | Cl$$2$$, FeCl$$3$$, CCl$$_4$$, 0°C | 65–70% | 95% |
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
For introducing bromo groups, Suzuki or Buchwald-Hartwig couplings are employed.
- Substrates : 6-Chloro-benzimidazole ester with a boronic acid/bromoarene.
- Catalysts : Pd(PPh$$3$$)$$4$$ or PdCl$$2$$(PPh$$3$$)$$_2$$ with CuI or triphenylphosphine.
Example :
$$
\text{6-Chloro-benzimidazole ester} + \text{Bromobenzene} \xrightarrow{\text{Pd catalyst}} \text{7-Bromo-6-chloro-benzimidazole ester}
$$
Critical Reaction Conditions
Solvent and Temperature
| Reaction Phase | Solvent | Temperature | Time |
|---|---|---|---|
| Cyclization | Ethanol/DMF | 70–100°C | 3–6h |
| Bromination | CH$$2$$Cl$$2$$ | 25°C | 12h |
| Chlorination | CCl$$_4$$ | 0–5°C | 2h |
Catalysts and Reagents
| Process | Reagents | Role |
|---|---|---|
| Cyclization | NaHSO$$3$$, Ni(OAc)$$2$$ | Acid catalysis, ring closure |
| Bromination | Br$$2$$, FeBr$$3$$ | Electrophilic substitution |
| Chlorination | Cl$$2$$, FeCl$$3$$ | Regioselective halogenation |
Challenges and Optimization
Regioselectivity Control
Industrial and Scalable Methods
One-Pot Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Steps |
|---|---|---|---|
| Condensation + Halogenation | 45–55 | 95–97 | 3 |
| Palladium Coupling | 60–70 | 90–95 | 2 |
| One-Pot Synthesis | 70–75 | 95–97 | 1 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different substituents on the benzoimidazole ring, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physicochemical Properties
The structural and electronic properties of benzimidazole derivatives are heavily influenced by substituent type, position, and ring saturation. Below is a comparative analysis with structurally related compounds:
- Halogen Effects : The bromine and chlorine substituents in the target compound confer distinct electronic and steric properties compared to dichloro (e.g., ) or sulfinyl derivatives (). Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing .
- Ester vs. Other Groups: The ethyl carboxylate group at position 2 differentiates the target from analogs with methyl esters or non-ester substituents (e.g., 2-ethyl or 2-isopropyl groups in ). This ester group increases hydrophobicity compared to sulfinyl or hydroxyl derivatives.
2.4 Crystallographic and Computational Insights
- Crystal Packing : The target compound’s bromine substituent may influence hydrogen-bonding patterns (e.g., C–H···O/N interactions) compared to chlorine-only analogs, as seen in similar structures analyzed via Mercury CSD ().
- Computational Modeling : Tools like SHELXL () and WinGX () enable precise refinement of halogenated benzimidazole structures, aiding in property prediction .
Biological Activity
Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound with significant potential in various biological applications. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 293.54 g/mol. The compound features a benzimidazole core, characterized by its five-membered ring containing two nitrogen atoms, with bromine and chlorine substituents enhancing its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 4-bromo-3-chloroaniline.
- Reagents : Ethyl chloroformate is used in the presence of a base.
- Cyclization : The reaction is conducted under elevated temperatures to facilitate the formation of the benzimidazole ring.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent, capable of inhibiting the growth of various bacterial strains. Its structure allows it to interact with microbial enzymes, disrupting essential metabolic pathways.
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been found to exhibit cytotoxic effects against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells, with IC50 values ranging from 2.43 to 14.65 μM .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, affecting cell proliferation and survival.
- Microtubule Destabilization : Certain studies suggest that it can act as a microtubule-destabilizing agent, crucial for cancer cell division .
Comparative Biological Activity
To provide a clearer understanding of its biological activity, the following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | C10H8BrClN2O2 | Halogenated benzimidazole | 2.43–14.65 μM |
| Ethyl 4-bromo-5-chloro-1H-benzimidazole-2-carboxylate | C10H8BrClN2O2 | Different substitution pattern | Not specified |
| Methyl 5-chloro-1H-benzimidazole-2-carboxylate | C9H8ClN2O2 | Methyl group instead of ethyl | Not specified |
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Cytotoxicity Screening : In vitro studies revealed significant cytotoxic effects against multiple cancer cell lines, indicating its potential as an anticancer agent .
- Apoptosis Induction : Research demonstrated that this compound could enhance caspase activity in cancer cells, suggesting it induces apoptosis through mitochondrial pathways .
- Microtubule Assembly Inhibition : The compound was shown to inhibit microtubule assembly at concentrations as low as 20 μM, indicating a mechanism that could disrupt mitotic processes in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential halogenation and esterification steps. For benzo[d]imidazole cores, a cyclization reaction between o-phenylenediamine derivatives and carboxylic acid esters is employed. Bromo and chloro substituents are introduced via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Polar solvents (e.g., DMSO) and catalysts (e.g., K₂CO₃) enhance reactivity . For esterification, ethyl chloroformate or coupling agents like DCC/DMAP are used to functionalize the imidazole-2-carboxylic acid intermediate .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.35–7.36 ppm (aromatic protons) and δ 160–170 ppm (C=O, C=N) confirm the ester and imidazole moieties .
- FTIR : Bands at ~1617 cm⁻¹ (C=N stretch) and ~590 cm⁻¹ (C-Br/C-Cl) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) confirm molecular weight .
- X-ray Crystallography : SHELXL refines bond lengths (e.g., C=O at 1.197 Å) and angles, while Mercury visualizes packing motifs and hydrogen bonds .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bromo and chloro substituents?
- Methodological Answer :
- Temperature Control : Halogenation at 0–5°C minimizes side reactions (e.g., over-halogenation) .
- Solvent Selection : DMSO enhances electrophilic substitution but requires anhydrous conditions to avoid hydrolysis .
- Reagent Stoichiometry : A 1:1 molar ratio of substrate to halogenating agent ensures mono-substitution. Excess reagent may lead to dihalogenation .
- Monitoring : TLC (Rf ~0.65–0.83) or HPLC tracks reaction progress .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase) using PDB structures (e.g., 1M17). Docking scores (<-7.0 kcal/mol suggest strong binding) guide derivative design .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetics (e.g., logP ~2.5 for optimal bioavailability) .
Q. How are contradictions in crystallographic data resolved during refinement?
- Methodological Answer :
- Software Tools : SHELXL (for small molecules) and OLEX2 (for macromolecules) cross-validate data using R-factor convergence (<5%) and electron density maps .
- Twinned Data Handling : SHELXD identifies twin laws, and TwinRotMat corrects orientation matrices .
- Hydrogen Bond Analysis : Mercury’s "Packing Similarity" tool compares intermolecular interactions with CSD database entries (e.g., graph set analysis) .
Q. How can hydrogen bonding patterns inform solid-state properties?
- Methodological Answer :
- Graph Set Analysis : Etter’s notation (e.g., C(6) chains for N–H⋯O bonds) classifies hydrogen-bond motifs .
- Thermal Stability : Stronger H-bonds (e.g., N–H⋯O with d ≈ 2.8 Å) correlate with higher melting points (>250°C) .
- Solubility : Polar H-bond networks (e.g., layered structures) reduce solubility in non-polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
